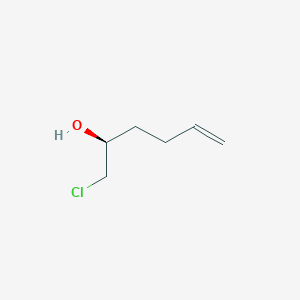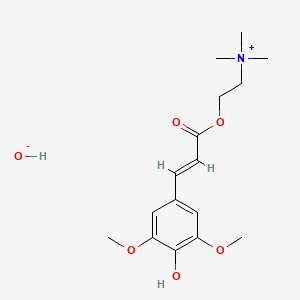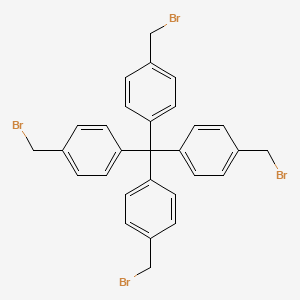
N,N',N''-Tris(3-pyridinyl)phosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide: is a chemical compound with the molecular formula C15H15N6OP It is known for its unique structure, which includes three pyridine rings attached to a phosphoric triamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide typically involves the reaction of phosphorus oxychloride with 3-aminopyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C5H4NH2→(C5H4N)3PO+3HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Substitution: The pyridine rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.
Major Products:
Oxidation: Phosphoric acid derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide has several scientific research applications, including:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biological Studies: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as conductivity and magnetism.
Mechanism of Action
The mechanism of action of N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can lead to the formation of stable metal complexes with unique properties. The molecular targets and pathways involved depend on the specific metal ion and the application being studied.
Comparison with Similar Compounds
N,N’,N’'-Tris(2-pyridinyl)phosphoric triamide: Similar structure but with pyridine rings attached at the 2-position.
N,N’,N’'-Tris(4-pyridinyl)phosphoric triamide: Pyridine rings attached at the 4-position.
Tris(N,N-tetramethylene)phosphoric triamide: Different substituents on the phosphoric triamide core.
Uniqueness: N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide is unique due to the position of the pyridine rings, which can influence its coordination behavior and reactivity. The 3-position attachment allows for different spatial arrangements and interactions compared to the 2- and 4-position analogs.
Properties
Molecular Formula |
C15H15N6OP |
|---|---|
Molecular Weight |
326.29 g/mol |
IUPAC Name |
N-bis(pyridin-3-ylamino)phosphorylpyridin-3-amine |
InChI |
InChI=1S/C15H15N6OP/c22-23(19-13-4-1-7-16-10-13,20-14-5-2-8-17-11-14)21-15-6-3-9-18-12-15/h1-12H,(H3,19,20,21,22) |
InChI Key |
UQXFLVZFHZKYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NP(=O)(NC2=CN=CC=C2)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)










![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)

![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
